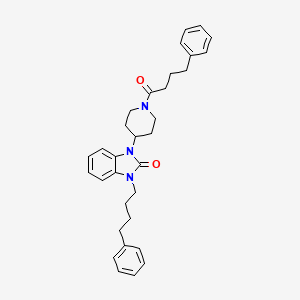
Pelargonidin-3-rutinosid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Pelargonidin-3-rutinosid is a naturally occurring anthocyanin, a type of flavonoid pigment found in various fruits and flowers. It is particularly abundant in strawberries and contributes to their vibrant red color. This compound has garnered significant attention due to its potential health benefits, including antioxidant, anti-inflammatory, and antidiabetic properties .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Pelargonidin-3-rutinosid can be synthesized through a combination of high-speed countercurrent chromatography (HSCCC) and high-performance liquid chromatography (HPLC) techniques. These methods allow for the isolation and purification of the compound from natural sources such as strawberries .
Industrial Production Methods: Industrial production of this compound involves the extraction of anthocyanins from berry fruits using organic solvents like methanol and chloroform-methanol combinations. The extracted anthocyanins are then purified using chromatographic techniques to obtain this compound .
Análisis De Reacciones Químicas
Types of Reactions: Pelargonidin-3-rutinosid undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the compound’s structure and enhancing its stability and bioavailability.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride are used.
Substitution: Substitution reactions often involve nucleophiles like hydroxide ions.
Major Products Formed: The major products formed from these reactions include various derivatives of this compound, which may exhibit enhanced or altered biological activities .
Aplicaciones Científicas De Investigación
Pelargonidin-3-rutinosid has a wide range of scientific research applications:
Chemistry: It is used as a natural dye and a model compound for studying the properties of anthocyanins.
Mecanismo De Acción
Pelargonidin-3-rutinosid exerts its effects through several molecular mechanisms:
Antioxidant Activity: It scavenges free radicals and reduces oxidative stress by donating hydrogen atoms or electrons.
Anti-inflammatory Activity: It inhibits the production of pro-inflammatory cytokines and enzymes such as cyclooxygenase-2 (COX-2).
Antidiabetic Activity: It inhibits α-glucosidase, thereby slowing down carbohydrate digestion and reducing postprandial blood glucose levels.
Comparación Con Compuestos Similares
Pelargonidin-3-rutinosid is unique among anthocyanins due to its specific glycosylation pattern. Similar compounds include:
Cyanidin-3-glucoside: Found in blackberries and blackcurrants, known for its potent antioxidant activity.
Delphinidin-3-glucoside: Present in blueberries and grapes, recognized for its anti-inflammatory properties.
Malvidin-3-glucoside: Found in red wine, known for its cardiovascular benefits.
This compound stands out due to its dual role as an antioxidant and α-glucosidase inhibitor, making it a promising compound for managing oxidative stress and hyperglycemia .
Propiedades
Fórmula molecular |
C27H31ClO14 |
|---|---|
Peso molecular |
615.0 g/mol |
Nombre IUPAC |
(2R,3R,4R,5R,6S)-2-[[(2R,3S,4S,5R,6R)-6-[5,7-dihydroxy-2-(4-hydroxyphenyl)chromenylium-3-yl]oxy-3,4,5-trihydroxyoxan-2-yl]methoxy]-6-methyloxane-3,4,5-triol;chloride |
InChI |
InChI=1S/C27H30O14.ClH/c1-10-19(31)21(33)23(35)26(38-10)37-9-18-20(32)22(34)24(36)27(41-18)40-17-8-14-15(30)6-13(29)7-16(14)39-25(17)11-2-4-12(28)5-3-11;/h2-8,10,18-24,26-27,31-36H,9H2,1H3,(H2-,28,29,30);1H/t10-,18+,19-,20+,21+,22-,23+,24+,26+,27-;/m0./s1 |
Clave InChI |
FTBRTFUYRINBHS-ZPGLSKHKSA-N |
SMILES isomérico |
C[C@H]1[C@@H]([C@H]([C@H]([C@@H](O1)OC[C@@H]2[C@H]([C@@H]([C@H]([C@H](O2)OC3=CC4=C(C=C(C=C4[O+]=C3C5=CC=C(C=C5)O)O)O)O)O)O)O)O)O.[Cl-] |
SMILES canónico |
CC1C(C(C(C(O1)OCC2C(C(C(C(O2)OC3=CC4=C(C=C(C=C4[O+]=C3C5=CC=C(C=C5)O)O)O)O)O)O)O)O)O.[Cl-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


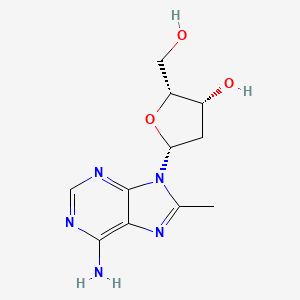
![4-(ethylamino)-1-[(2R,4R,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidin-2-one](/img/structure/B12404202.png)


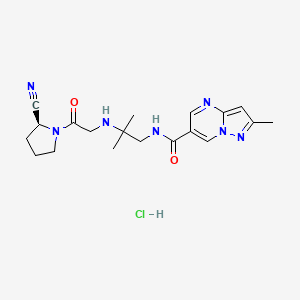
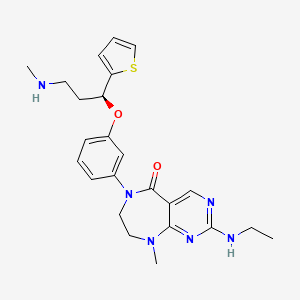
![3-[(4-Benzylpiperazin-1-yl)methyl]-5-phenyl-1,3,4-oxadiazole-2-thione](/img/structure/B12404225.png)
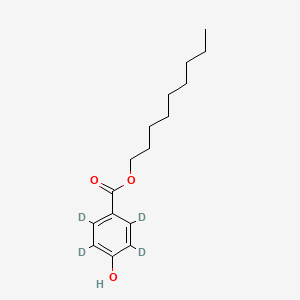

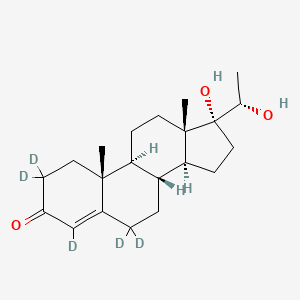
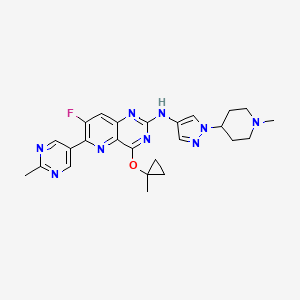
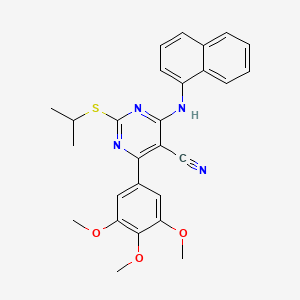
![(2R,4S,5R)-5-(6-aminopurin-9-yl)-4-[tert-butyl(dimethyl)silyl]oxy-2-(hydroxymethyl)oxolan-3-ol](/img/structure/B12404263.png)
